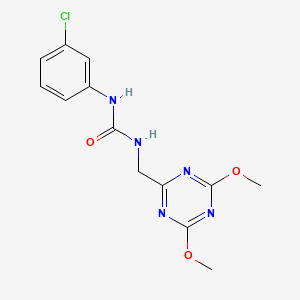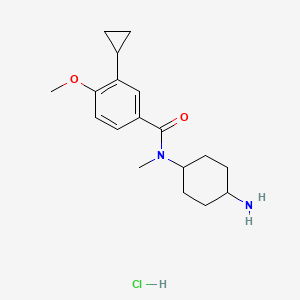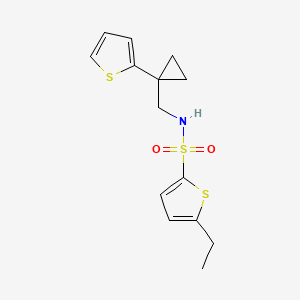
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known as MNPA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry. MNPA is a member of the sulfonyl amide family of compounds, which are known to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Scintillation Materials
Plastic scintillators based on polymethyl methacrylate (PMMA) have been explored for their scintillation properties, which are essential in radiation detection technologies. Research has shown that substituting conventional solvents like naphthalene with derivatives like octadeuteronaphthalene does not affect the scintillation efficiency, thermal stability, or radiation-damage stability of these materials (Salimgareeva & Kolesov, 2005).
Environmental Contaminants
Naphthalene derivatives, such as parabens, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, these compounds are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. The potential for forming halogenated by-products through reactions with free chlorine has been a concern, necessitating further studies on their environmental impact (Haman et al., 2015).
Medicinal Chemistry
Naphthalimide derivatives, featuring a naphthalene framework, have shown extensive potential in medicinal applications. These compounds interact with biological molecules via noncovalent bonds, displaying activity as anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimides have even entered clinical trials for cancer treatment, highlighting their significant therapeutic potential (Gong et al., 2016).
Corrosion Inhibitors
Research on phthalocyanine and naphthalocyanine derivatives has identified these compounds as effective corrosion inhibitors for various metals. Their ability to form strong chelating complexes with metallic atoms makes them suitable for protecting metals in aqueous and coating conditions against corrosion (Verma et al., 2021).
Biodegradation of Pollutants
The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is a major mechanism for the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation and microbial pathways involved in naphthalene degradation is crucial for enhancing bioremediation strategies and mitigating environmental pollution (Peng et al., 2008).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-9-11-17(12-10-15)25(23,24)14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBAIBNTVCXCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)







![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)